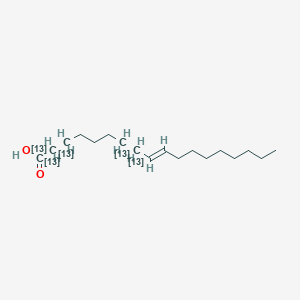

Octadec-9-enoic acid-13C5

Description

The exact mass of the compound (9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid is 287.27265450 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-(1,2,3,7,8-13C5)octadec-9-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i11+1,12+1,16+1,17+1,18+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-CLWZAQNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745981 |

Source

|

| Record name | (9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255644-48-4 |

Source

|

| Record name | (9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1255644-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 13C5-labeled oleic acid

An In-depth Technical Guide to 13C5-Labeled Oleic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 13C5-labeled oleic acid, detailed experimental protocols for its application, and visualizations of relevant biological pathways and workflows. This stable isotope-labeled compound is a powerful tool in metabolic research, particularly for tracing the absorption, distribution, metabolism, and excretion (ADME) of oleic acid and its incorporation into complex lipids.

Core Physical and Chemical Properties

13C5-Oleic acid is a form of oleic acid where five specific carbon atoms have been replaced with the heavy isotope, Carbon-13 (¹³C). This isotopic labeling provides a distinct mass shift (M+5), allowing it to be differentiated from its endogenous, unlabeled counterpart by mass spectrometry without altering its fundamental chemical behavior. The most common labeling pattern is Oleic acid-1,2,3,7,8-¹³C₅.

Quantitative Data Summary

The physical and chemical properties of 13C5-Oleic Acid are summarized in the table below. Data is aggregated from various suppliers and literature sources.

| Property | Value | References |

| Chemical Formula | C₁₃[¹³C]₅H₃₄O₂ | [1] |

| Molecular Weight | 287.42 g/mol | [2] |

| CAS Number | 1255644-48-4 | [1][2] |

| Synonyms | cis-9-Octadecenoic acid-1,2,3,7,8-¹³C₅, Elainic acid-1,2,3,7,8-¹³C₅ | |

| Isotopic Purity | ≥99 atom % ¹³C | [2] |

| Chemical Purity | ≥95-99% | [1][2][3] |

| Physical Form | Liquid | [4] |

| Melting Point | 13-14 °C (lit.) | [4] |

| Boiling Point | 194-195 °C at 1.2 mmHg (lit.) | [4] |

| Density | 0.910 g/mL at 25 °C (lit.) | |

| Storage Temperature | -20°C | [3] |

| Solubility | Soluble in Ethanol (>100 mg/ml), DMSO (>100 mg/ml), Chloroform. Sparingly soluble in PBS (pH 7.2). | [1][4] |

| Mass Shift | M+5 |

Biological Significance and Signaling Pathways

Oleic acid is not merely a component of triglycerides and cell membranes; it is also an active signaling molecule that influences numerous cellular processes. The use of ¹³C-labeled oleic acid allows researchers to trace its path and elucidate its role in these complex pathways.[5]

PI3K Signaling Pathway in Insulin Resistance

Oleic acid has been shown to have beneficial effects on insulin sensitivity. Studies suggest it protects against insulin resistance by modulating the expression of genes related to the PI3K signaling pathway in adipocytes.[6] Specifically, oleic acid can decrease the ratio of the regulatory subunit (p85α) to the catalytic subunit (p110β) of PI3K, a change associated with improved insulin signaling.[6]

Fatty Acid Oxidation via SIRT1-PGC1α Complex

In skeletal muscle cells, oleic acid can stimulate the complete oxidation of fatty acids. It achieves this by increasing intracellular cyclic adenosine monophosphate (cAMP), which activates Protein Kinase A (PKA). PKA then phosphorylates and activates SIRT1, a deacetylase. Activated SIRT1 deacetylates the transcriptional coactivator PGC1α, enhancing its activity and promoting the expression of genes involved in fatty acid oxidation.[5]

Experimental Protocols and Applications

13C5-Oleic acid is primarily used as a tracer to study lipid metabolism in vivo and in vitro.[7][8] Its applications include quantifying fatty acid flux, de novo lipogenesis, and the metabolic fate of oleic acid into various lipid classes.[8][9][10]

General Workflow for Metabolic Tracing

The workflow for a typical metabolic tracing experiment involves administering the labeled oleic acid, collecting biological samples, extracting lipids, and analyzing them via mass spectrometry.[7][8]

Protocol: LC-MS/MS Analysis of Lipid Synthesis

This protocol is adapted from studies tracing the incorporation of labeled oleic acid into complex lipids in plasma.[7][11]

Objective: To quantify the incorporation of 13C5-Oleic Acid into triglycerides (TAGs), cholesteryl esters (CEs), and phosphatidylcholines (PCs) in plasma samples.

Materials:

-

13C5-Oleic Acid

-

Biological subject (e.g., mouse model) or cell culture

-

EDTA collection tubes (for in vivo studies)

-

Methanol, Pentanol, Chloroform (HPLC grade or better)

-

Internal standards (e.g., deuterated lipid standards for each class)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., triple quadrupole)

Methodology:

-

Tracer Preparation & Administration:

-

Sample Collection:

-

Lipid Extraction:

-

Thaw plasma samples on ice.

-

To 10 µL of plasma, add 90 µL of methanol containing appropriate internal standards for TAGs, CEs, and PCs.[8]

-

Further, dilute with 300 µL of pentanol.

-

Vortex vigorously to ensure thorough mixing and protein precipitation.

-

Centrifuge briefly to pellet insoluble proteins.[8]

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial for injection.

-

Use a suitable C8 or C18 reversed-phase column for separation.

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

-

Analyze lipids as their respective adducts: [M+NH₄]⁺ for TAGs and CEs, and [M+H]⁺ for PCs.[7]

-

Use Multiple Reaction Monitoring (MRM) for quantification. For lipids incorporating the ¹³C label, select a fragment ion that preserves the label to enhance specificity.[7]

-

-

Data Analysis:

-

Calculate the peak area ratios of the ¹³C-labeled analyte to its corresponding internal standard.

-

Determine the isotopic enrichment by comparing the abundance of the labeled species (M+5, M+10, etc.) to the unlabeled (M+0) species over time.

-

Protocol: GC-MS Analysis of Free Fatty Acids

This protocol outlines a method for quantifying free fatty acids and can be adapted to use 13C5-Oleic Acid as an internal standard for the precise measurement of endogenous oleic acid. The protocol is based on established methods for fatty acid analysis.[12][13]

Objective: To quantify the concentration of oleic acid in a biological sample (cells, media, plasma) using 13C5-Oleic Acid as an internal standard.

Materials:

-

13C5-Oleic Acid (as internal standard)

-

Methanol, Iso-octane, Acetonitrile

-

1N HCl

-

Derivatizing agents: Pentafluorobenzyl (PFB) bromide and Diisopropylethylamine (DIPEA)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Methodology:

-

Sample Preparation and Spiking:

-

For cell samples (~0.5 million cells), add 100 µL of the internal standard solution (13C5-Oleic Acid in ethanol).

-

Lyse cells by adding two volumes of methanol.

-

Acidify the mixture to a final concentration of 25 mM using 1N HCl.[12]

-

-

Extraction:

-

Add one volume of iso-octane to the sample, vortex thoroughly, and centrifuge (e.g., 3,000 x g for 1 minute) to separate the phases.

-

Carefully transfer the upper organic layer (iso-octane) to a clean glass tube.

-

Repeat the extraction step on the lower aqueous layer to maximize recovery and pool the organic phases.[13]

-

-

Derivatization:

-

Evaporate the pooled iso-octane extracts to dryness under a stream of nitrogen or using a speedvac.

-

Reconstitute the dried extract in 25 µL of a 1% PFB bromide solution in acetonitrile and 25 µL of a 1% DIPEA solution in acetonitrile.

-

Incubate at room temperature for 20 minutes to form PFB esters of the fatty acids.[13]

-

Dry the sample again under vacuum.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in 50 µL of iso-octane and transfer to a GC-MS sample vial.

-

Inject 1 µL of the sample for analysis.

-

Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the fatty acid esters.

-

Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of unlabeled oleic acid spiked with the same amount of 13C5-Oleic Acid internal standard.

-

Quantify the endogenous oleic acid in the samples by comparing the ratio of the unlabeled oleic acid signal to the 13C5-labeled internal standard signal against the standard curve.[12]

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. schd-shimadzu.com [schd-shimadzu.com]

- 3. Sapphire North America [sapphire-usa.com]

- 4. Oleic acid technical grade, 90 112-80-1 [sigmaaldrich.com]

- 5. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ckisotopes.com [ckisotopes.com]

- 9. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 12. lipidmaps.org [lipidmaps.org]

- 13. lipidmaps.org [lipidmaps.org]

Synthesis and Isotopic Purity of Octadec-9-enoic acid-13C5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Octadec-9-enoic acid-13C5, a crucial isotopically labeled compound for metabolic research and drug development. The methodologies outlined below are based on established principles of organic synthesis and analytical chemistry for isotopically labeled fatty acids.

Synthetic Strategy

The synthesis of this compound (Oleic acid-13C5) can be approached through a convergent strategy, assembling two key fragments: a 13C-labeled C5 fragment and a C13 fragment containing the double bond. A plausible and efficient route involves the use of a Wittig reaction to create the characteristic Z-double bond at the C9 position. This method offers high stereoselectivity and is a common strategy for alkene synthesis.

The proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 1-Bromo-[1,2,3,4,5-13C5]-pentane

A common method for introducing isotopic labels involves starting with a commercially available labeled precursor.

Materials:

-

[1,2,3,4,5-13C5]-Pentanoic acid

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether

-

Phosphorus tribromide (PBr3)

-

Anhydrous dichloromethane

Procedure:

-

Reduction of the Carboxylic Acid: [1,2,3,4,5-13C5]-Pentanoic acid is slowly added to a stirred suspension of LiAlH4 in anhydrous diethyl ether at 0°C. The reaction is then refluxed for 4 hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the ether layer is dried and concentrated to yield [1,2,3,4,5-13C5]-1-pentanol.

-

Bromination: The labeled alcohol is dissolved in anhydrous dichloromethane and cooled to 0°C. PBr3 is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 1-bromo-[1,2,3,4,5-13C5]-pentane.

Synthesis of Methyl 9-oxononanoate

Materials:

-

Nonanedioic acid monomethyl ester

-

Thionyl chloride (SOCl2)

-

Palladium on barium sulfate (Pd/BaSO4) catalyst (Rosenmund catalyst)

-

Hydrogen gas

-

Anhydrous toluene

Procedure:

-

Acid Chloride Formation: Nonanedioic acid monomethyl ester is refluxed with an excess of thionyl chloride for 2 hours. The excess thionyl chloride is removed by distillation to yield monomethyl nonanedioyl chloride.

-

Rosenmund Reduction: The acid chloride is dissolved in anhydrous toluene, and the Rosenmund catalyst is added. The mixture is heated to 120°C and stirred under a stream of hydrogen gas until the evolution of HCl ceases. The catalyst is then filtered off, and the toluene is removed under reduced pressure to yield methyl 9-oxononanoate.

Wittig Reaction and Saponification

Materials:

-

1-Bromo-[1,2,3,4,5-13C5]-pentane

-

Triphenylphosphine (PPh3)

-

Anhydrous toluene

-

n-Butyllithium (n-BuLi)

-

Methyl 9-oxononanoate

-

Potassium hydroxide (KOH)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Phosphonium Salt Formation: 1-Bromo-[1,2,3,4,5-13C5]-pentane and triphenylphosphine are refluxed in anhydrous toluene to produce [1,2,3,4,5-13C5]-pentyltriphenylphosphonium bromide.

-

Ylide Generation and Wittig Reaction: The phosphonium salt is suspended in anhydrous toluene and cooled to 0°C. n-Butyllithium is added dropwise to generate the ylide. After stirring, a solution of methyl 9-oxononanoate in toluene is added, and the reaction is stirred overnight at room temperature.

-

Purification of the Ester: The reaction mixture is quenched with water, and the organic layer is separated, dried, and concentrated. The crude product, methyl octadec-9-enoate-13C5, is purified by column chromatography on silica gel.

-

Saponification: The purified methyl ester is dissolved in methanol, and an aqueous solution of KOH is added. The mixture is refluxed for 2 hours. After cooling, the methanol is removed, and the residue is acidified with HCl. The resulting fatty acid is extracted with diethyl ether, washed with water, dried, and concentrated to yield this compound.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of the labeled compound in subsequent experiments. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for this analysis.[1]

Analytical Workflow

Caption: Workflow for isotopic purity analysis of labeled fatty acids.

Experimental Protocol: GC-MS Analysis

Materials:

-

This compound

-

BF3/methanol or diazomethane for methylation

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Derivatization to Fatty Acid Methyl Ester (FAME): To improve volatility for GC analysis, the carboxylic acid is converted to its methyl ester. A common method is to react the fatty acid with BF3/methanol at 60°C for 30 minutes.

-

Extraction: After cooling, the FAME is extracted with hexane. The hexane layer is washed with water, dried over anhydrous sodium sulfate, and concentrated.

-

GC-MS Analysis: The FAME sample is injected into a GC-MS system. The GC separates the FAME from any impurities, and the mass spectrometer provides mass-to-charge ratio information.

-

Data Analysis: The mass spectrum of the FAME of this compound will show a molecular ion peak corresponding to the labeled compound. The isotopic purity is determined by analyzing the distribution of isotopologues. The abundance of the M+5 peak relative to the unlabeled (M+0) and other isotopologues (M+1, M+2, etc.) is used to calculate the isotopic enrichment. It is important to correct for the natural abundance of 13C in the molecule.[2]

Quantitative Data Summary

The expected outcomes for the synthesis and analysis are summarized in the tables below. These values are representative and may vary depending on experimental conditions.

Table 1: Synthetic Yields

| Step | Product | Expected Yield (%) |

| 1 | 1-Bromo-[1,2,3,4,5-13C5]-pentane | 70-80 |

| 2 | Methyl 9-oxononanoate | 65-75 |

| 3 | Methyl octadec-9-enoate-13C5 | 50-60 |

| 4 | This compound | >90 |

| Overall | This compound | 20-35 |

Table 2: Isotopic Purity Analysis Data

| Parameter | Method | Expected Value |

| Chemical Purity | GC-FID, HPLC | >98% |

| Isotopic Enrichment (13C5) | GC-MS, LC-MS | >99 atom % 13C |

| Unlabeled (M+0) Abundance | MS | <1% |

| M+1 to M+4 Abundance | MS | <1% |

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution of established organic reactions. The Wittig reaction provides a reliable method for constructing the C=C double bond with the desired stereochemistry. Rigorous purification and subsequent analysis by mass spectrometry are essential to confirm the chemical and isotopic purity of the final product. This technical guide provides a robust framework for researchers to produce and validate high-quality this compound for advanced metabolic studies.

References

Principles of stable isotope labeling with fatty acids for beginners

An In-depth Technical Guide to the Principles of Stable Isotope Labeling with Fatty Acids

Introduction

Stable isotope labeling is a powerful and safe technique for tracing the metabolic fate of molecules within biological systems.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them ideal for a wide range of studies, including those in humans.[2][3] The fundamental principle involves substituting an atom in a molecule of interest, such as a fatty acid, with its heavier, non-radioactive counterpart, like Carbon-13 (¹³C) or Deuterium (²H).[2][4] These labeled molecules behave almost identically to their unlabeled versions in biochemical reactions.[1][] By using high-precision analytical methods like mass spectrometry (MS), researchers can track the journey of these labeled fatty acids through complex metabolic pathways, providing a dynamic view of lipid synthesis, transport, and breakdown.[2][4][6] This guide offers a foundational understanding of this technique for researchers, scientists, and drug development professionals.

Core Principles: Isotopes and Labeling Strategies

The choice of isotope and labeling strategy is fundamental to designing a successful experiment.

Commonly Used Stable Isotopes:

-

Carbon-13 (¹³C): With a natural abundance of about 1.1%, ¹³C is a universal label for organic molecules.[2] Using fatty acids fully labeled with ¹³C allows for tracing the entire carbon backbone through metabolic conversions. ¹³C-labeled tracers are often preferred over deuterium to avoid potential issues with kinetic isotope effects or the loss of the label during certain reactions like desaturation.[4]

-

Deuterium (²H or D): This heavy isotope of hydrogen is a cost-effective alternative.[2][3] It can be introduced by using deuterated fatty acids or by providing heavy water (D₂O) to a system, which then incorporates deuterium during the synthesis of new fatty acids.[2]

-

Nitrogen-15 (¹⁵N): Its use is limited to nitrogen-containing lipids, such as sphingolipids and phosphatidylethanolamine, to trace the fate of the head groups.[2][4]

Labeling Strategies:

-

Metabolic Labeling: In this method, cells or organisms are cultured in a medium containing a labeled precursor, such as ¹³C-glucose or ¹³C-glutamine.[] The cells then incorporate these labeled atoms into newly synthesized fatty acids.[6][7]

-

Exogenous Labeled Fatty Acid Supplementation: This strategy involves directly adding a stable isotope-labeled fatty acid to the system.[7] This is useful for tracking the specific metabolic fate of an externally supplied fatty acid.

General Experimental Workflow

A typical stable isotope labeling experiment involves a series of defined steps, from cell preparation to data analysis. The workflow ensures that the incorporation of the label can be accurately and reproducibly measured.

Figure 1: A generalized workflow for a fatty acid stable isotope labeling experiment in cell culture.

Detailed Experimental Protocol: [U-¹³C]Palmitate Labeling in Cultured Cells

This protocol provides a detailed methodology for tracing the metabolism of palmitate, a saturated fatty acid, in a cell culture model.

-

Cell Preparation:

-

Preparation of Labeled Fatty Acid Medium:

-

Prepare a stock solution of uniformly labeled ¹³C-palmitate ([U-¹³C]Palmitate).

-

To make it water-soluble and bioavailable, dissolve the fatty acid in a solution containing fatty-acid-free Bovine Serum Albumin (BSA).[8] A typical stock may be 5 mM fatty acid with 12% BSA.[8]

-

Dilute the stock into the cell culture medium to a final concentration that is non-toxic but sufficient for detection. A range of 50-100 µM is often effective.[8]

-

-

Labeling Experiment:

-

Remove the standard medium from the cells and gently wash with phosphate-buffered saline (PBS).

-

Add the prepared medium containing the [U-¹³C]palmitate.

-

Incubate the cells for a predetermined time course (e.g., 0, 4, 8, 24 hours). The duration should be sufficient to observe label incorporation into downstream lipids, which for some fatty acids can take 2-3 days to approach a steady state.[10][11]

-

-

Sample Collection and Lipid Extraction:

-

At each time point, quickly aspirate the medium and wash the cells with ice-cold PBS to quench metabolic activity.

-

Extract total lipids from the cells. A common method is to add a pre-chilled solution of 50% methanol containing 0.1 M HCl, scrape the cells, and collect the extract in a glass vial.[10]

-

-

Sample Preparation for Mass Spectrometry:

-

Saponify the lipid extract to release the free fatty acids from complex lipids like triglycerides and phospholipids.[11]

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the fatty acids to a more volatile form, such as fatty acid methyl esters (FAMEs).[10] For Liquid Chromatography-Mass Spectrometry (LC-MS), free fatty acids can often be analyzed directly.[10]

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) of the fatty acids. The instrument detects the mass shift caused by the incorporation of ¹³C atoms.[12]

-

Correct the raw data for the natural abundance of ¹³C.

-

Calculate key parameters such as fractional enrichment to determine the percentage of a lipid pool that has been newly synthesized from the labeled precursor.

-

Data Presentation and Interpretation

Quantitative data from labeling experiments are typically summarized to show the extent and rate of isotope incorporation.

Table 1: Fractional Enrichment of ¹³C in Palmitate (C16:0) and its Elongation Product, Stearate (C18:0), Over Time.

| Time Point (Hours) | Palmitate (C16:0) Fractional Enrichment (%) | Stearate (C18:0) Fractional Enrichment (%) |

| 0 | 0.5 | 0.3 |

| 4 | 25.8 | 10.2 |

| 8 | 45.1 | 22.5 |

| 24 | 68.3 | 49.7 |

This table presents hypothetical data for illustrative purposes.

Visualizing the Metabolic Fate of Fatty Acids

Once a labeled fatty acid enters a cell, it is rapidly activated and can be directed into several key metabolic pathways. Stable isotope labeling allows researchers to quantify the flux of the fatty acid through each of these routes.

Figure 2: Key metabolic pathways and fates of an exogenously supplied stable isotope-labeled fatty acid.

Applications in Research and Drug Development

The ability to dynamically trace lipid metabolism makes this technique invaluable across various scientific fields.

-

Understanding Disease Metabolism: Researchers use stable isotopes to uncover how fatty acid metabolism is reprogrammed in diseases like cancer, diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][13]

-

Drug Discovery and Pharmacodynamics: This method is crucial for studying how drugs affect lipid metabolism.[][14] By tracking a labeled fatty acid, scientists can determine if a drug successfully inhibits a specific enzyme or alters a metabolic pathway, providing key information on its mechanism of action and efficacy.[12][15]

-

ADME Studies: In pharmacology, labeled compounds are used to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs, which is a critical component of drug development and safety assessment.[13][15][16]

-

Nutritional Science: Tracers are used to measure the flux and oxidation of dietary fatty acids, providing insights into how different types of fats are utilized by the body.[3]

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. metsol.com [metsol.com]

- 14. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 15. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Metabolic Flux Analysis Using 13C Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction to 13C Metabolic Flux Analysis (13C-MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing isotopically labeled substrates, typically utilizing the stable isotope of carbon, 13C, researchers can trace the flow of atoms through metabolic pathways.[1] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), provides a detailed snapshot of cellular metabolism, revealing the activity of pathways that are crucial for cell growth, proliferation, and response to therapeutic interventions. 13C-MFA has become an indispensable tool in metabolic engineering, systems biology, and drug development for identifying metabolic bottlenecks, elucidating drug mechanisms of action, and discovering novel therapeutic targets.

This technical guide provides an in-depth overview of the core principles of 13C-MFA, detailed experimental protocols, data analysis workflows, and applications relevant to researchers and professionals in drug development.

Core Principles of 13C Metabolic Flux Analysis

The fundamental principle of 13C-MFA lies in the introduction of a 13C-labeled substrate (e.g., [U-13C]-glucose) into a biological system. As cells metabolize this substrate, the 13C atoms are incorporated into downstream metabolites. The specific pattern of 13C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct consequence of the active metabolic pathways. By measuring the MIDs of key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with a stoichiometric model of cellular metabolism, the intracellular fluxes can be accurately estimated.

There are two main types of 13C-MFA:

-

Stationary 13C-MFA: This approach assumes that the cells are in a metabolic and isotopic steady state. This means that the intracellular metabolite concentrations and the isotopic labeling of metabolites are constant over time. This is the most common approach and is well-suited for studying cells in stable culture conditions.

-

Isotopically Non-Stationary 13C-MFA (INST-MFA): This method is used when the system is in a metabolic steady state, but not an isotopic steady state. It involves measuring the change in isotopic labeling of metabolites over time after the introduction of the 13C-labeled substrate. INST-MFA can provide additional information about intracellular metabolite pool sizes and can be applied to systems that are difficult to bring to isotopic steady state.

The 13C-MFA Experimental and Computational Workflow

A typical 13C-MFA study involves a series of experimental and computational steps. The overall workflow is depicted in the diagram below.

Detailed Experimental Protocols

Detailed and rigorous experimental procedures are critical for obtaining high-quality data in 13C-MFA. This section outlines the key steps involved in the experimental phase.

Cell Culture and Isotope Labeling

This protocol provides a general framework for conducting a 13C-MFA experiment with adherent mammalian cells, with specific details often needing optimization for the particular cell line and experimental setup.

| Step | Procedure | Key Considerations |

| 1. Cell Seeding | Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO2). | Cell density should be optimized to ensure sufficient biomass for analysis while avoiding nutrient limitation. |

| 2. Preparation of Labeling Medium | Prepare a chemically defined medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart. For example, a common choice is a mixture of 80% [1-13C]glucose and 20% [U-13C]glucose. | The choice of labeled substrate is critical and depends on the pathways of interest. Use of dialyzed fetal bovine serum is recommended to minimize unlabeled substrates. |

| 3. Adaptation Phase | For steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours (or several cell doublings) to ensure isotopic equilibrium. | This step is crucial for achieving isotopic steady state, a key assumption in stationary 13C-MFA. |

| 4. Isotope Labeling | Aspirate the standard medium from the cells and wash once with phosphate-buffered saline (PBS). Add the pre-warmed 13C-labeling medium to the wells. Incubate the cells for the desired labeling period. | For steady-state analysis, this is typically 24 hours or until labeling in key downstream metabolites (like citrate) has plateaued. For INST-MFA, multiple time points are taken during the transient phase. |

Metabolite Quenching and Extraction

This is a critical step to halt all enzymatic activity instantaneously and extract the intracellular metabolites for analysis. Ineffective quenching can lead to significant alterations in metabolite levels and labeling patterns.

| Step | Procedure | Key Considerations |

| 1. Quenching | For adherent cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution, such as 80% methanol, and place the plate on dry ice. | The quenching process should be as rapid as possible to prevent metabolic changes. |

| 2. Cell Harvesting | Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. | Ensure complete harvesting of the cells from the plate. |

| 3. Metabolite Extraction | Centrifuge the cell lysate to pellet the protein and cell debris. The supernatant contains the intracellular metabolites. | The extraction solvent should be chosen to efficiently extract the metabolites of interest. |

| 4. Sample Preparation | The extracted metabolites are then dried and derivatized, if necessary, for analysis by GC-MS or resuspended in a suitable solvent for LC-MS or NMR analysis. | Derivatization is often required for volatile and thermally stable analysis of metabolites by GC-MS. |

Analytical Measurement

The isotopic labeling of metabolites is typically measured using mass spectrometry or nuclear magnetic resonance spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for 13C-MFA due to its high sensitivity and resolution. The derivatized metabolites are separated by the gas chromatograph and then ionized and detected by the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution (MID).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for 13C-MFA, particularly for non-volatile and thermally labile metabolites. It offers high throughput and can be coupled with various ionization techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information on the positional labeling of carbons within a metabolite, which can be highly informative for flux analysis. While generally less sensitive than MS, NMR is non-destructive and can provide unique structural information.

Data Presentation: Quantitative Flux Maps

The final output of a 13C-MFA study is a quantitative flux map, which provides the rates of all the reactions in the metabolic model. These fluxes are typically reported in units of molar flow per unit of cell mass per unit of time (e.g., mmol/gDW/h) and are often normalized to the uptake rate of the primary carbon source. Below is an example of how quantitative flux data can be presented in a table for comparison, including confidence intervals which are crucial for assessing the precision of the flux estimates.[2][3][4][5]

| Reaction | Metabolic Pathway | Flux (Control) (mmol/gDW/h) | 95% Confidence Interval (Control) | Flux (Drug-Treated) (mmol/gDW/h) | 95% Confidence Interval (Drug-Treated) |

| Glucose Uptake | - | 1.00 ± 0.05 | [0.90, 1.10] | 0.80 ± 0.04 | [0.72, 0.88] |

| G6P -> F6P | Glycolysis | 0.95 ± 0.06 | [0.83, 1.07] | 0.75 ± 0.05 | [0.65, 0.85] |

| G6P -> 6PG | Pentose Phosphate Pathway | 0.05 ± 0.01 | [0.03, 0.07] | 0.15 ± 0.02 | [0.11, 0.19] |

| PYR -> AcCoA | PDH | 0.85 ± 0.07 | [0.71, 0.99] | 0.50 ± 0.04 | [0.42, 0.58] |

| PYR -> OAA | Anaplerosis (PC) | 0.10 ± 0.02 | [0.06, 0.14] | 0.25 ± 0.03 | [0.19, 0.31] |

| Citrate -> Isocitrate | TCA Cycle | 0.90 ± 0.08 | [0.74, 1.06] | 0.60 ± 0.05 | [0.50, 0.70] |

Signaling Pathways Regulating Cellular Metabolism

Cellular metabolism is tightly regulated by a complex network of signaling pathways that respond to various cues such as nutrient availability, growth factors, and cellular stress. Understanding how these pathways influence metabolic fluxes is a key application of 13C-MFA in drug development. The diagram below illustrates the interplay between some of the central signaling pathways that control metabolism.

Computational Workflow for Flux Estimation

The data generated from the analytical instruments are then used in a computational workflow to estimate the intracellular fluxes. This typically involves specialized software that uses iterative algorithms to find the set of fluxes that best fit the experimental data.

After the best-fit flux distribution is determined, a statistical analysis is performed to assess the quality of the fit and the precision of the estimated fluxes.

-

Goodness-of-Fit: A chi-squared statistical test is used to determine if the model provides a good fit to the experimental data.

-

Confidence Intervals: Confidence intervals are calculated for each estimated flux to provide a measure of the precision of the estimate.

Conclusion

13C Metabolic Flux Analysis is a sophisticated and powerful technique that provides unparalleled insights into the functional state of cellular metabolism. For researchers and professionals in drug development, 13C-MFA offers a quantitative framework to understand disease metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance. While the experimental and computational aspects of 13C-MFA are complex, the detailed and quantitative information it provides on metabolic fluxes is invaluable for advancing our understanding of cellular physiology and for the development of new therapeutic strategies. The continued development of analytical technologies and computational tools will further enhance the capabilities and accessibility of 13C-MFA in the future.

References

Understanding 13C Enrichment in Lipid Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of lipid metabolism is crucial for understanding a myriad of physiological and pathological processes, from energy homeostasis to the development of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Stable isotope tracing, particularly with Carbon-13 (13C), has emerged as a powerful technique to dynamically track the metabolic fate of lipids in vivo and in vitro. This technical guide provides an in-depth overview of the principles, experimental protocols, data interpretation, and applications of 13C enrichment in lipid metabolism research.

Core Principles of 13C Stable Isotope Tracing in Lipid Metabolism

Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to trace their journey through metabolic pathways.[1] The fundamental principle lies in introducing a 13C-labeled precursor (the "tracer") into a biological system and monitoring its incorporation into downstream metabolites.[1] Because 13C is chemically identical to the more abundant 12C, it participates in the same biochemical reactions without altering the molecule's fundamental properties.[1][2] This allows researchers to distinguish between pre-existing molecules and newly synthesized ones, providing a dynamic view of metabolic processes.[3]

The most common stable isotopes used in metabolic research are Carbon-13 (13C), Nitrogen-15 (15N), and Deuterium (2H).[1] In lipid metabolism studies, 13C-labeled precursors such as glucose, fatty acids, or acetate are frequently used.[4][5][6] The choice of tracer depends on the specific metabolic pathway being investigated.[6] For instance, [U-13C6]glucose can be used to trace the de novo synthesis of fatty acids and the glycerol backbone of glycerolipids, while labeled fatty acids can track their incorporation into complex lipids and their oxidation.[7][8]

Two key measurements in these studies are isotopic enrichment and metabolic flux:

-

Isotopic Enrichment: This refers to the proportion of a metabolite that contains the stable isotope label. It is a direct measure of the contribution of the tracer to the synthesis of that metabolite and is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]

-

Metabolic Flux: This is the rate at which molecules are converted through a metabolic pathway.[1] By measuring isotopic enrichment over time and applying mathematical models, researchers can calculate the flux through specific reactions or entire pathways.[9]

Experimental Methodologies

A typical 13C lipid metabolism study involves several key steps, from experimental design and sample preparation to instrumental analysis and data interpretation.

Experimental Design and Tracer Selection

The design of a 13C tracer experiment is critical for obtaining meaningful data. Key considerations include the choice of tracer, the duration of labeling, and the biological system under investigation.

-

Tracer Selection: Commonly used tracers for lipid metabolism studies include:

-

[U-13C6]glucose: To trace de novo lipogenesis (synthesis of fatty acids from non-lipid precursors) and the glycerol backbone.[8]

-

13C-labeled fatty acids (e.g., [U-13C16]palmitate): To trace fatty acid uptake, esterification into complex lipids, and beta-oxidation.[10]

-

13C-labeled acetate: To measure the contribution of acetate to fatty acid synthesis.[3]

-

13C-labeled glutamine: To study the role of glutamine in providing carbon for fatty acid synthesis, particularly in cancer cells.[11]

-

-

Labeling Strategy:

-

Steady-state labeling: Cells or organisms are exposed to the tracer for a prolonged period to achieve a steady state of isotope incorporation. This is useful for determining the relative contributions of different pathways to metabolite synthesis.

-

Pulse-chase labeling: A short exposure to the tracer (pulse) is followed by a period of "chasing" with an unlabeled precursor. This method is used to measure the turnover rates of metabolites.

-

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The general workflow involves lipid extraction, fractionation (optional), and derivatization for analysis by gas chromatography-mass spectrometry (GC-MS).

Detailed Protocol for Lipid Extraction and Fatty Acid Derivatization:

-

Cell Homogenization and Lipid Extraction:

-

Harvest cells and quench metabolism rapidly, for example, by flash-freezing in liquid nitrogen.

-

Extract total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v) according to the Folch method or methyl-tert-butyl ether (MTBE) based methods.[2][12][13]

-

For tissue samples, homogenize the tissue in the extraction solvent.

-

-

Lipid Hydrolysis (Saponification):

-

To analyze the fatty acid composition of complex lipids, the extracted lipids are hydrolyzed to release free fatty acids.

-

This is typically achieved by incubation with a methanolic solution of potassium hydroxide (KOH).[9]

-

-

Derivatization for GC-MS Analysis:

-

Fatty acids are often derivatized to more volatile and thermally stable esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, for GC-MS analysis.[10][14][15]

-

FAMEs Preparation: Incubate the extracted fatty acids with 1-2% concentrated sulfuric acid in methanol for 2 hours at 80°C.[16]

-

PFB Ester Preparation: React the fatty acids with pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst like N,N-diisopropylethylamine.[14][15]

-

Instrumental Analysis

The two primary analytical techniques for measuring 13C enrichment in lipids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Analysis:

-

Principle: GC separates volatile compounds, which are then ionized and detected by a mass spectrometer. The mass-to-charge ratio of the ions reveals the isotopic enrichment.

-

Instrumentation: A typical setup includes a gas chromatograph with a capillary column suitable for FAMEs analysis (e.g., a wax or cyanopropyl column) coupled to a mass spectrometer.[14][16]

-

Typical Parameters:

-

Injection Volume: 1 µL.[15]

-

Carrier Gas: Helium at a constant flow rate.[14]

-

Oven Temperature Program: A temperature gradient is used to separate fatty acids based on their chain length and degree of unsaturation. For example, starting at 160°C, holding for 5 minutes, then ramping at 3°C/min to 240°C and holding for 35 minutes.[14]

-

Ionization Mode: Electron ionization (EI) or chemical ionization (CI) can be used. Negative chemical ionization (NCI) is particularly sensitive for PFB-derivatized fatty acids.[14][15]

-

Mass Range: The mass range is set to include the molecular ions of the unlabeled and all possible 13C-labeled isotopologues of the fatty acids of interest.[5]

-

LC-MS Analysis:

-

Principle: LC separates lipids based on their polarity, and the eluting compounds are ionized and detected by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). LC-MS is well-suited for analyzing intact complex lipids.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer.[4]

-

Typical Parameters:

-

Column: A reversed-phase C8 or C18 column is commonly used for lipidomics.[4][13]

-

Mobile Phases: A gradient of aqueous and organic solvents (e.g., water, methanol, acetonitrile, isopropanol) with additives like ammonium formate or acetate to improve ionization.[4][13]

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is typically used to detect a wide range of lipid classes.[13]

-

Data Presentation and Interpretation

The primary data obtained from 13C enrichment studies are mass isotopomer distributions (MIDs), which show the relative abundance of each isotopologue of a given metabolite. This data can be used to calculate key metabolic parameters.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from 13C enrichment studies in lipid metabolism.

| Parameter | Description | Typical Values in Humans | References |

| Triglyceride (TG) Normal Range (Fasting) | Concentration of triglycerides in the blood. | Males: 40-160 mg/dL; Females: 35-135 mg/dL | [17] |

| Free Cholesterol Fractional Synthetic Rate (FSR) | The percentage of the free cholesterol pool synthesized per day. | ~7.6% increase after soy protein diet compared to animal protein diet in hypercholesterolemic subjects. | [1] |

| Triglyceride Fatty Acid (TGFA) FSR | The percentage of the triglyceride-fatty acid pool synthesized per hour. | Suppressed by 13.3% after soy protein diet relative to animal protein diet in hypercholesterolemic subjects. | [1] |

| Intramuscular Triglyceride (IMTAG) FSR | The rate of synthesis of triglycerides within skeletal muscle. | ~3.4 ± 0.8% per hour in post-absorptive healthy individuals. | [7] |

| IMTAG Turnover Rate | The time it takes to replace the entire IMTAG pool. | ~29 hours in post-absorptive healthy individuals. | [7] |

| Muscle Type (Rat) | Tracer | Intramuscular Triglyceride FSR (%/h) | Reference |

| Gastrocnemius | [U-13C]palmitate | 0.267 ± 0.075 | [18] |

| Soleus | [U-13C]palmitate | 0.100 ± 0.030 | [18] |

| Gastrocnemius | [1-13C]oleate | 0.278 ± 0.049 | [18] |

| Soleus | [1-13C]oleate | 0.075 ± 0.013 | [18] |

Calculation of Fractional Synthesis Rate (FSR)

FSR is a common metric calculated from 13C enrichment data and represents the fraction of a metabolite pool that is newly synthesized per unit of time. The precursor-product principle is used for this calculation:

FSR (%/hour) = [ (E_product at t2 - E_product at t1) / (E_precursor * (t2 - t1)) ] * 100

Where:

-

E_product is the isotopic enrichment of the product (e.g., a specific fatty acid in triglycerides).

-

E_precursor is the isotopic enrichment of the direct precursor (e.g., acetyl-CoA for de novo lipogenesis).

-

t1 and t2 are two time points during the labeling experiment.

Visualization of Pathways and Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is essential for a clear understanding of 13C enrichment studies.

General Experimental Workflow

The following diagram illustrates the typical workflow for a 13C lipidomics experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. High triacylglycerol turnover rate in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 9. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 12. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 13. repository.yu.edu [repository.yu.edu]

- 14. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lipidmaps.org [lipidmaps.org]

- 16. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. emedicine.medscape.com [emedicine.medscape.com]

- 18. researchgate.net [researchgate.net]

Biological incorporation of 13C-oleic acid in cellular pathways

An In-depth Technical Guide to the Biological Incorporation of 13C-Oleic Acid in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of lipid metabolism is paramount in understanding numerous physiological and pathological processes, including metabolic diseases, cancer, and cardiovascular disorders. Stable isotope tracing, utilizing molecules such as 13C-labeled oleic acid, offers a powerful and safe methodology to meticulously track the metabolic fate of fatty acids within cellular systems. This technical guide provides a comprehensive overview of the core principles and methodologies for employing 13C-oleic acid as a metabolic tracer. It details experimental protocols for cell culture labeling, lipid extraction, and analysis by mass spectrometry. Furthermore, this document presents quantitative data on the incorporation of 13C-oleic acid into various lipid species and elucidates its role in key cellular signaling pathways. Visual diagrams of experimental workflows and metabolic pathways are provided to facilitate a deeper understanding of these complex processes.

Introduction: The Role of 13C-Oleic Acid in Metabolic Research

Oleic acid (18:1n-9) is a monounsaturated omega-9 fatty acid that is one of the most abundant fatty acids in nature and plays a critical role in cellular function. It is a key component of membrane phospholipids, a major constituent of energy-storing triglycerides, and a signaling molecule that can influence various cellular pathways.[1][2] The use of oleic acid uniformly labeled with the stable isotope carbon-13 (U-13C18-oleic acid) allows researchers to trace its uptake, transport, and incorporation into complex lipids and other metabolites without the hazards associated with radioactive isotopes.[3][4][5] This approach, coupled with sensitive analytical techniques like mass spectrometry, enables the quantitative analysis of fatty acid flux through metabolic pathways, providing invaluable insights into lipid metabolism in health and disease.[3][5][6][7][8]

Experimental Protocols

A well-designed experimental protocol is crucial for obtaining reliable and reproducible data in 13C-oleic acid tracing studies. The following sections detail the key steps from cell culture preparation to sample analysis.

Cell Culture and Isotopic Labeling

The initial step involves labeling cells in culture with 13C-oleic acid. It is essential to ensure the fatty acid is delivered to the cells in a non-toxic manner, typically by complexing it with bovine serum albumin (BSA).

Protocol for 13C-Oleic Acid Labeling of Cultured Cells:

-

Cell Seeding: Plate the cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines) in appropriate culture vessels and grow them to the desired confluency (typically 70-80%) in standard growth medium.

-

Preparation of 13C-Oleic Acid-BSA Complex:

-

Prepare a stock solution of fatty acid-free BSA in serum-free culture medium.

-

Dissolve U-13C18-oleic acid in a small volume of ethanol.

-

Slowly add the 13C-oleic acid solution to the BSA solution while stirring gently to allow for complex formation. A molar ratio of 2:1 to 6:1 (oleic acid:BSA) is commonly used.

-

Incubate the mixture at 37°C for at least 30 minutes to ensure complete complexation.

-

-

Labeling:

-

Aspirate the standard growth medium from the cells and wash them once with sterile phosphate-buffered saline (PBS).

-

Add the prepared 13C-oleic acid-BSA complex-containing medium to the cells. The final concentration of 13C-oleic acid should be optimized for the specific cell type and experimental goals, but typically ranges from 50 to 200 µM.[9]

-

Incubate the cells for the desired labeling period. Time-course experiments (e.g., 0, 6, 12, 24, 48 hours) are recommended to monitor the dynamics of incorporation.[3][10]

-

-

Cell Harvesting:

-

After the labeling period, place the culture plates on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to remove any residual labeled fatty acids.

-

Harvest the cells by scraping into a suitable buffer or by trypsinization, followed by centrifugation to obtain a cell pellet.

-

Store the cell pellets at -80°C until lipid extraction.

-

Lipid Extraction

A robust lipid extraction method is necessary to efficiently isolate lipids from the cell pellet for subsequent analysis. The Folch method or a modified Bligh-Dyer extraction are commonly employed.

Protocol for Lipid Extraction:

-

Cell Lysis: Resuspend the cell pellet in a known volume of ice-cold PBS. An aliquot can be taken for protein quantification to normalize the lipidomics data.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.

-

Extraction: Vortex the mixture vigorously for 15-20 minutes at 4°C to ensure thorough lipid extraction.

-

Phase Separation: Add 0.25 volumes of 0.9% NaCl solution to the mixture and vortex again. Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes to separate the aqueous and organic phases.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe or pipette.

-

Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

-

Storage: Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., methanol/chloroform) and store at -80°C.

Analysis by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing the incorporation of 13C-oleic acid into various lipid species.[3][4][5]

General LC-MS Analysis Workflow:

-

Chromatographic Separation: Separate the different lipid classes in the extract using liquid chromatography, typically with a C18 or C30 reverse-phase column.

-

Mass Spectrometric Detection: Analyze the eluted lipids using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[6]

-

Data Acquisition: Acquire data in both positive and negative ion modes to detect a broad range of lipid species.

-

Data Analysis: Identify lipid species based on their accurate mass and fragmentation patterns. The incorporation of 13C is determined by the mass shift in the molecular ion and/or specific fragments.[7][11] The level of 13C enrichment can be calculated by comparing the peak intensities of the labeled and unlabeled isotopologues.[11]

Data Presentation: Quantitative Incorporation of 13C-Oleic Acid

The quantitative data from 13C-oleic acid tracing experiments can be summarized in tables to facilitate comparison across different conditions or time points.

Table 1: Percentage of 13C-Labeled Oleic Acid Incorporated into Major Lipid Classes Over Time

| Lipid Class | 6 hours | 12 hours | 24 hours | 48 hours |

| Triacylglycerols (TAGs) | 15.2 ± 2.1% | 35.8 ± 3.5% | 53.1 ± 4.2% | 68.7 ± 5.1% |

| Phosphatidylcholines (PCs) | 8.5 ± 1.5% | 18.2 ± 2.3% | 25.6 ± 2.9% | 32.4 ± 3.3% |

| Phosphatidylethanolamines (PEs) | 5.1 ± 0.9% | 11.4 ± 1.8% | 16.3 ± 2.1% | 20.5 ± 2.5% |

| Cholesteryl Esters (CEs) | 10.3 ± 1.8% | 22.7 ± 2.9% | 33.8 ± 3.7% | 45.2 ± 4.6% |

Table 2: Distribution of 13C-Oleic Acid within Phosphatidylcholine (PC) Species at 24 hours

| PC Species | Relative Abundance (%) |

| PC(16:0/13C-18:1) | 45.3 ± 3.8% |

| PC(18:0/13C-18:1) | 32.1 ± 2.9% |

| PC(18:1/13C-18:1) | 15.8 ± 2.1% |

| Other 13C-OA containing PCs | 6.8 ± 1.2% |

Visualization of Cellular Pathways and Workflows

Visual diagrams are essential for representing complex biological pathways and experimental procedures.

Caption: Experimental workflow for 13C-oleic acid metabolic tracing.

Caption: Key metabolic pathways of 13C-oleic acid incorporation.

Caption: Oleic acid-mediated activation of the PI3K/Akt signaling pathway.[12][13]

Conclusion

The use of 13C-oleic acid as a metabolic tracer provides a robust and insightful approach to dissect the complexities of fatty acid metabolism. The methodologies outlined in this guide offer a framework for researchers to design and execute experiments that can yield high-quality, quantitative data on the biological incorporation of oleic acid. By combining these experimental techniques with advanced analytical platforms and bioinformatic tools, scientists can gain a deeper understanding of the roles of fatty acids in health and disease, ultimately facilitating the discovery of new therapeutic targets and the development of novel pharmacological interventions. The ability to trace the metabolic fate of oleic acid is particularly relevant for studying metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes, as well as for understanding the metabolic reprogramming that occurs in cancer cells.[14]

References

- 1. Oleic Acid, Cholesterol, and Linoleic Acid as Angiogenesis Initiators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. ckisotopes.com [ckisotopes.com]

- 5. Use of [13C18] oleic acid and mass isotopomer distribution analysis to study synthesis of plasma triglycerides in vivo: analytical and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos (Journal Article) | OSTI.GOV [osti.gov]

- 9. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. babraham.ac.uk [babraham.ac.uk]

- 14. Revealing the contribution of nuclear mechanics in non-alcoholic fatty liver disease progression | Università degli studi di Parma [unipr.it]

Unraveling Fatty Acid Metabolism: A Technical Guide to 13C and Deuterium Labeling

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has revolutionized our understanding of fatty acid metabolism, providing powerful tools to trace the intricate pathways of these essential molecules in health and disease. Among the most utilized isotopes, Carbon-13 (¹³C) and Deuterium (²H or D) offer distinct advantages and disadvantages. This in-depth technical guide explores the core differences between ¹³C and deuterium labeling of fatty acids, offering insights into their applications, analytical considerations, and the critical kinetic isotope effect.

Core Differences: ¹³C vs. Deuterium Labeling

The choice between ¹³C and deuterium for labeling fatty acids hinges on the specific research question, the biological system under investigation, and the analytical techniques available. While both serve as excellent tracers, their fundamental properties lead to significant differences in experimental design and data interpretation.[1][2]

Carbon-13 (¹³C) labeling involves substituting the naturally abundant ¹²C with the heavier, stable isotope ¹³C. This approach is often favored for its minimal impact on the chemical properties of the fatty acid, ensuring that its metabolic fate closely mirrors that of its unlabeled counterpart.[2] ¹³C-labeled fatty acids are invaluable for metabolic flux analysis, where the goal is to quantify the flow of carbon through various metabolic pathways.[3][4]

Deuterium (²H) labeling , the substitution of hydrogen (¹H) with its heavier isotope, is another powerful technique for tracing fatty acid metabolism.[5][6] A key application of deuterium labeling is in studies of de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors.[6] However, a crucial consideration with deuterium is the kinetic isotope effect (KIE) , where the increased mass of deuterium can alter the rate of chemical reactions in which the C-H bond is broken.[7][8][9] This effect, while a potential complication, can also be exploited to probe reaction mechanisms.

Comparative Analysis of Labeling Strategies

| Feature | 13C Labeling | Deuterium Labeling |

| Tracer Type | Stable isotope of carbon | Stable isotope of hydrogen |

| Kinetic Isotope Effect (KIE) | Minimal to negligible[2] | Significant, can alter reaction rates[7][8][9] |

| Primary Applications | Metabolic flux analysis, tracing carbon backbone[3][4][10] | De novo lipogenesis, fatty acid oxidation, studying reaction mechanisms[6][11][12] |

| Chemical Stability | Highly stable, label is retained throughout metabolism | Potential for D-H exchange in protic solutions and loss during desaturation reactions[1] |

| Synthesis | Can be complex and expensive, often involving multi-step chemical synthesis[13] | Can be achieved through various methods, including H/D exchange under metal-catalysis[14][15] |

| Analytical Detection | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy[3][16][17] | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy[5][18][19] |

| Data Interpretation | Simpler due to the absence of a significant KIE. Focuses on mass shifts corresponding to the number of ¹³C atoms. | More complex, requires consideration of the KIE and potential label loss.[1][7] |

The Kinetic Isotope Effect (KIE) in Deuterium Labeling

The most profound difference between ¹³C and deuterium labeling lies in the kinetic isotope effect. The C-D bond is stronger than the C-H bond, meaning more energy is required to break it. This results in a slower reaction rate for processes involving the cleavage of a C-D bond compared to a C-H bond.[9]

The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD), i.e., kH/kD. In fatty acid metabolism, this effect is particularly relevant in oxidation reactions where a hydrogen atom is abstracted from a bis-allylic carbon.[8] Studies have shown that deuteration at these positions can lead to a massive increase in the physiological KIE for enzymatic oxygenation by cyclooxygenases (COX) and lipoxygenases (LOX).[8]

This phenomenon has significant implications for drug development. By strategically replacing hydrogen with deuterium at metabolically vulnerable positions in a drug molecule (a strategy known as "deuterium-reinforced" drugs), it is possible to slow down its metabolism, thereby increasing its half-life and therapeutic efficacy.[7]

Experimental Protocols: An Overview

The following provides a generalized overview of experimental workflows for tracing the metabolism of labeled fatty acids. Specific details will vary depending on the biological system and analytical platform.

Workflow for ¹³C-Labeled Fatty Acid Tracing

Caption: General workflow for ¹³C fatty acid metabolic tracing.

1. Introduction of ¹³C-Labeled Fatty Acid: The ¹³C-labeled fatty acid (e.g., U-¹³C-palmitate) is introduced into the biological system, either in vivo via infusion or diet, or in vitro by addition to cell culture media.[10][20]

2. Incubation and Metabolism: The system is allowed to metabolize the labeled fatty acid for a defined period.

3. Lipid Extraction: Cells or tissues are harvested, and total lipids are extracted using established methods like the Folch or Bligh-Dyer procedures.[17]

4. Derivatization: The extracted fatty acids are often derivatized to more volatile forms, such as fatty acid methyl esters (FAMEs), for gas chromatography analysis.[17]

5. Mass Spectrometry Analysis: The derivatized samples are analyzed by GC-MS or LC-MS to separate and detect the labeled fatty acids and their metabolites.[17][21][22]

6. Data Analysis: The mass spectra are analyzed to determine the mass isotopomer distribution, which reveals the extent of ¹³C incorporation into different molecules.[3] This data is then used for metabolic flux analysis to quantify the rates of different metabolic pathways.[4][23]

Workflow for Deuterium-Labeled Fatty Acid Tracing for De Novo Lipogenesis

Caption: Workflow for measuring de novo lipogenesis using D₂O.

1. Administration of Deuterated Water (D₂O): Deuterated water is administered to the subject, leading to the enrichment of the body's water pool with deuterium.[6]

2. Metabolic Incorporation: During metabolic processes, deuterium is incorporated into key precursors for fatty acid synthesis, such as acetyl-CoA and NADPH.[2][24]

3. De Novo Fatty Acid Synthesis: Newly synthesized fatty acids will incorporate deuterium from these precursors.[24]

4. Sample Collection and Preparation: Biological samples (e.g., plasma, liver tissue) are collected, and lipids are extracted and derivatized.[6]

5. Isotope Ratio Mass Spectrometry (IRMS) or GC-MS Analysis: The deuterium enrichment in the newly synthesized fatty acids is measured using highly sensitive techniques like gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS) or GC-MS.[11]

6. Calculation of Fractional DNL: The fractional contribution of de novo lipogenesis to the total fatty acid pool is calculated based on the measured deuterium enrichment in the fatty acids and the body water enrichment.[11]

Signaling Pathways and Metabolic Fates

The metabolic fate of fatty acids is complex, involving incorporation into various lipid classes, elongation, desaturation, and oxidation. Stable isotope tracing allows for the elucidation of these pathways.

Caption: Metabolic fate of labeled fatty acids.

For instance, studies using ¹³C-labeled palmitic acid (¹³C-PA) and oleic acid (¹³C-OA) in human placental explants have shown that ¹³C-PA is primarily directed towards phosphatidylcholine (PC) synthesis, while ¹³C-OA is more evenly incorporated into both PCs and triacylglycerols (TAGs).[21][25] This demonstrates how different fatty acids are partitioned into distinct metabolic pools.

Conclusion

Both ¹³C and deuterium labeling are indispensable tools in fatty acid research. The choice of isotope depends on the specific biological question. ¹³C labeling is the gold standard for metabolic flux analysis due to its minimal isotopic effect, providing a clear picture of carbon flow. Deuterium labeling, while complicated by the kinetic isotope effect, offers unique advantages for studying de novo lipogenesis and for probing enzymatic reaction mechanisms, with important implications for drug development. A thorough understanding of the principles and methodologies associated with each labeling strategy is crucial for designing robust experiments and accurately interpreting the resulting data.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical basis for deuterium labeling of fat and NADPH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 5. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 10. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. metsol.com [metsol.com]

- 12. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Documents download module [ec.europa.eu]

- 15. researchwithnj.com [researchwithnj.com]

- 16. Utilization of uniformly labeled 13C-polyunsaturated fatty acids in the synthesis of long-chain fatty acids and cholesterol accumulating in the neonatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isotopic Journey of Oleic Acid: A Technical Guide to 13C-Labeled Applications in Preclinical Research

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of preclinical research, understanding the dynamics of lipid metabolism is paramount for developing novel therapeutics for a myriad of diseases, including metabolic disorders, cardiovascular conditions, and cancer. Stable isotope tracers, particularly Carbon-13 (¹³C)-labeled fatty acids, have emerged as indispensable tools for elucidating the complex pathways of lipid synthesis, transport, and catabolism. Among these, ¹³C-labeled oleic acid stands out as a key tracer for investigating the in vivo fate of this highly abundant monounsaturated fatty acid. This technical guide provides an in-depth overview of the applications of ¹³C-labeled oleic acid in preclinical research, complete with experimental protocols, quantitative data summaries, and detailed visualizations of relevant pathways and workflows.

Tracing the Metabolic Fate of Oleic Acid: Key Applications

The use of uniformly ¹³C-labeled oleic acid ([U-¹³C₁₈]oleic acid) allows researchers to distinguish exogenous oleic acid from the endogenous pool, providing a clear window into its metabolic journey. This tracer is instrumental in several key areas of preclinical investigation:

-